molecular formula C23H20F2N4O2 B6058988 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B6058988
M. Wt: 422.4 g/mol
InChI Key: LTQORZGWIQVILO-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-5-(4-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is often carried out in acetic acid to yield the desired 7-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The difluoromethyl group, in particular, is highly reactive and can participate in difluoromethylation reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for studying various biological processes and developing new therapeutic agents.

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe to investigate enzyme activities and cellular processes.

  • Industry: The compound's properties can be harnessed for the creation of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group, in particular, plays a crucial role in modulating the compound's biological activity. By binding to certain enzymes or receptors, the compound can influence various cellular processes, leading to its therapeutic effects.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can interact with cell surface receptors, triggering signaling cascades that affect cellular functions.

Comparison with Similar Compounds

  • 5-(4-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • 7-(difluoromethyl)-5-(3-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

These compounds share similarities in their core structure but differ in the position and nature of their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N4O2/c1-14(15-6-4-3-5-7-15)27-23(30)18-13-26-29-20(21(24)25)12-19(28-22(18)29)16-8-10-17(31-2)11-9-16/h3-14,21H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQORZGWIQVILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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